molecular formula C9H15FO2 B13201481 2-Fluoro-2-(3-methylcyclohexyl)acetic acid

2-Fluoro-2-(3-methylcyclohexyl)acetic acid

Katalognummer: B13201481
Molekulargewicht: 174.21 g/mol
InChI-Schlüssel: JJBXTLYMUAZMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-2-(3-methylcyclohexyl)acetic acid is a fluorinated carboxylic acid with the molecular formula C9H15FO2 and a molecular weight of 174.21 g/mol . This compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable cyclohexyl precursor under controlled conditions . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Fluoro-2-(3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Fluoro-2-(3-methylcyclohexyl)acetic acid is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-2-(3-methylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which provide distinct advantages in various chemical and biological contexts.

Eigenschaften

Molekularformel

C9H15FO2

Molekulargewicht

174.21 g/mol

IUPAC-Name

2-fluoro-2-(3-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H15FO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

JJBXTLYMUAZMTR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.